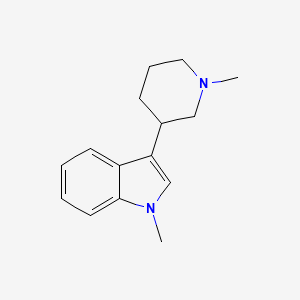
1-Methyl-3-(1-methylpiperidin-3-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(1-methylpiperidin-3-yl)-1H-indole is a complex organic compound characterized by its unique structure, which includes an indole core substituted with a methyl group and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(1-methylpiperidin-3-yl)-1H-indole typically involves multi-step organic reactions. One common method includes the alkylation of indole with 1-methyl-3-piperidinylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to ensure high purity and efficiency.
化学反応の分析
Types of Reactions: 1-Methyl-3-(1-methylpiperidin-3-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible functionalities.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be synthesized using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Thionyl chloride, phosphorus tribromide
Major Products: The major products formed from these reactions include various substituted indoles and piperidines, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
1-Methyl-3-(1-methylpiperidin-3-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to naturally occurring indole derivatives.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Methyl-3-(1-methylpiperidin-3-yl)-1H-indole involves its interaction with various molecular targets and pathways. The indole core allows it to interact with serotonin receptors, while the piperidine ring enhances its binding affinity and specificity. This dual interaction can modulate neurotransmitter activity, making it a potential candidate for the treatment of neurological disorders.
類似化合物との比較
- 1-Methyl-3-piperidinyl methacrylate
- 1-Methyl-3-piperidinemethanol
- ®-(1-Methylpiperidin-3-yl)methanol
Uniqueness: 1-Methyl-3-(1-methylpiperidin-3-yl)-1H-indole stands out due to its unique combination of an indole core and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to its analogs, making it a versatile compound in scientific research.
特性
分子式 |
C15H20N2 |
|---|---|
分子量 |
228.33 g/mol |
IUPAC名 |
1-methyl-3-(1-methylpiperidin-3-yl)indole |
InChI |
InChI=1S/C15H20N2/c1-16-9-5-6-12(10-16)14-11-17(2)15-8-4-3-7-13(14)15/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3 |
InChIキー |
KHNKXESGIBRDNM-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC(C1)C2=CN(C3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol](/img/structure/B11881774.png)
![3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11881777.png)



![3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B11881793.png)


![3-Cyclopentyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11881811.png)
